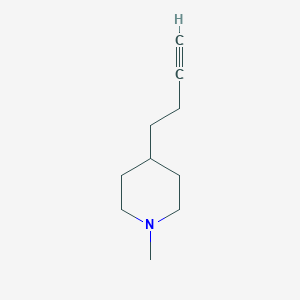

4-But-3-ynyl-1-methylpiperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-But-3-ynyl-1-methylpiperidine, also known as BM212, is a piperidine derivative. It has the molecular formula C10H17N and a molecular weight of 151.25 . It is a liquid at room temperature .

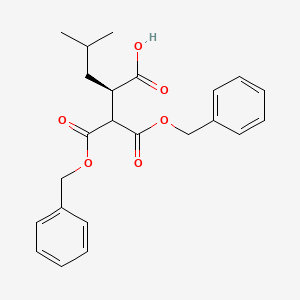

Molecular Structure Analysis

The InChI code for 4-But-3-ynyl-1-methylpiperidine is 1S/C10H17N/c1-3-4-5-10-6-8-11(2)9-7-10/h1,10H,4-9H2,2H3 . This indicates that the molecule consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .Physical And Chemical Properties Analysis

4-But-3-ynyl-1-methylpiperidine is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Piperidine derivatives have been utilized in various ways as anticancer agents . They have shown promising results in inhibiting the proliferation and metastasis of various types of cancers both in vitro and in vivo .

Antiviral Applications

Piperidine derivatives also have potential antiviral properties . While the specific mechanisms of action are still being researched, these compounds could provide a new avenue for antiviral drug development.

Antimalarial Applications

Some piperidine derivatives have shown potential as antimalarial agents . Malaria is a major global health issue, and new treatments are constantly being sought.

Antimicrobial and Antifungal Applications

Piperidine derivatives have been used as antimicrobial and antifungal agents . They could potentially be used to combat a variety of bacterial and fungal infections.

Antihypertensive Applications

Piperidine derivatives have been used in the treatment of hypertension . They may work by relaxing blood vessels, reducing blood volume, or decreasing the amount of certain chemicals that tighten blood vessels.

Analgesic and Anti-inflammatory Applications

Piperidine derivatives have been used as analgesic (pain-relieving) and anti-inflammatory agents . They could potentially be used to treat conditions like arthritis, where inflammation and pain are major symptoms.

Anti-Alzheimer Applications

Some piperidine derivatives have shown promise in the treatment of Alzheimer’s disease . They may work by inhibiting the formation of amyloid plaques, a hallmark of Alzheimer’s disease.

Antipsychotic Applications

Piperidine derivatives have also been used as antipsychotic agents . They may work by affecting certain chemicals in the brain associated with psychotic symptoms.

Wirkmechanismus

Target of Action

Piperidine derivatives are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels. The specific target would depend on the exact structure and functional groups present in the compound .

Mode of Action

The interaction of piperidine derivatives with their targets can result in a variety of effects, such as inhibition or activation of the target’s function. This can lead to changes in cellular signaling and function .

Biochemical Pathways

Piperidine derivatives can affect various biochemical pathways depending on their specific targets. For example, they might influence pathways related to neurotransmission, inflammation, or cell proliferation .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of piperidine derivatives can vary widely. Factors such as the compound’s lipophilicity, size, and charge can influence its pharmacokinetics .

Result of Action

The molecular and cellular effects of a piperidine derivative’s action would depend on its specific target and mode of action. This could range from changes in cell signaling and function to potential therapeutic effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of piperidine derivatives .

Eigenschaften

IUPAC Name |

4-but-3-ynyl-1-methylpiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N/c1-3-4-5-10-6-8-11(2)9-7-10/h1,10H,4-9H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPGNORAOBQBCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CCC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-But-3-ynyl-1-methylpiperidine | |

CAS RN |

2229123-76-4 |

Source

|

| Record name | 4-(but-3-yn-1-yl)-1-methylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-methoxyphenyl)methyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2943818.png)

![[4-(Cyanomethyl)-3-methoxyphenyl]boronic acid](/img/structure/B2943828.png)

![4-Chloro-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol](/img/structure/B2943831.png)

![5-(((Tert-butoxycarbonyl)amino)methyl)bicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2943833.png)